Technical Documentation Center

8-Aminoisoquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Aminoisoquinoline-3-carboxylic acid
  • CAS: 2168815-47-0

Core Science & Biosynthesis

Foundational

Isoquinoline-3-Carboxylic Acid Derivatives: A Technical Guide to Scaffold Utility in Medicinal Chemistry

Executive Summary This technical guide analyzes the isoquinoline-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry.[1] It serves as a dual-utility pharmacophore: in its tetrahydro- form (Tic) , it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the isoquinoline-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry.[1] It serves as a dual-utility pharmacophore: in its tetrahydro- form (Tic) , it acts as a conformationally constrained amino acid (phenylalanine/proline surrogate), while in its fully aromatic form , it functions as a bidentate chelator essential for inhibiting metal-dependent enzymes, most notably Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). This guide details synthetic architectures, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Part 1: The Pharmacophore & Structural Logic

The utility of the isoquinoline-3-carboxylic acid scaffold stems from its ability to lock specific torsion angles (


 and 

) in peptide backbones or present a planar chelating face to metalloenzymes.
The Tetrahydro- Isoform (Tic)
  • Role: Peptidomimetic.[2]

  • Mechanism: When incorporated into peptides, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety restricts the conformational flexibility of the backbone. It is often viewed as a chimera of Phenylalanine (side chain electronics) and Proline (backbone rigidity).

  • Application: ACE inhibitors (e.g., Quinapril) and opioid receptor ligands. The rigid bicyclic system forces the peptide into a specific secondary structure (often

    
    -turn), enhancing selectivity.
    
The Aromatic Isoform
  • Role: 2-Oxoglutarate (2-OG) Mimetic.[3][4]

  • Mechanism: The nitrogen lone pair (N2) and the carboxylate oxygen (at C3) form a bidentate ligand system. This geometry is ideal for coordinating with the active site Fe(II) in 2-OG-dependent dioxygenases.

  • Application: HIF-PH Inhibitors (e.g., Roxadustat).[3][5][6][7] The scaffold competes with the co-substrate 2-oxoglutarate, preventing the hydroxylation of HIF-

    
     and triggering the erythropoiesis pathway.
    

Part 2: Synthetic Architectures

The synthesis of these derivatives requires distinct strategies depending on the oxidation state of the nitrogen-containing ring.

Graphviz Diagram: Synthetic Pathways

The following diagram outlines the two primary workflows: the Pictet-Spengler route for Tic derivatives and the Intramolecular Cyclization for aromatic cores.

Synthesis_Pathways cluster_0 Peptidomimetic Route (Tic) cluster_1 HIF-PH Inhibitor Route Phe L-Phenylalanine Derivative Imine Schiff Base Intermediate Phe->Imine Condensation Aldehyde Formaldehyde/ Aldehyde Aldehyde->Imine Tic Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Imine->Tic Pictet-Spengler (Acid Catalyzed) Phthalate Phthalic Anhydride Derivative Gabriel Gabriel-Colman Rearrangement Phthalate->Gabriel NaOEt/Heat Glycine Sarcosine/Glycine Derivative Glycine->Gabriel Aromatic 4-Hydroxyisoquinoline- 3-carboxylic acid Gabriel->Aromatic Tautomerization

Caption: Divergent synthetic pathways for Tetrahydro- (Tic) vs. Aromatic isoquinoline scaffolds.

Part 3: Therapeutic Case Study – HIF-PH Inhibition[7]

The most commercially significant application of the aromatic isoquinoline-3-carboxylic acid scaffold is Roxadustat (FG-4592), used to treat anemia in Chronic Kidney Disease (CKD).

Mechanism of Action (MOA)
  • Target: Prolyl Hydroxylase Domain (PHD) enzymes.[3][4][6][7]

  • Normal State: PHDs use oxygen and 2-oxoglutarate to hydroxylate HIF-

    
    . This signals the Von Hippel-Lindau (VHL) protein to ubiquitinate HIF, leading to proteasomal degradation.
    
  • Inhibited State: The isoquinoline-3-carboxylic acid core mimics 2-oxoglutarate. It binds to the active site Fe(II), blocking PHD activity. HIF-

    
     stabilizes, translocates to the nucleus, dimerizes with HIF-
    
    
    
    , and transcribes the Erythropoietin (EPO) gene.
SAR Insights
  • C3-Carboxylate: Essential for iron chelation. Conversion to an ester abolishes activity; conversion to a glycine amide (as in Roxadustat) maintains chelation while improving solubility and permeability.

  • C4-Hydroxyl: Often present (via Gabriel-Colman synthesis) to provide an additional hydrogen bond donor/acceptor within the active site.

  • C1-Substituents: Bulky groups (e.g., phenoxy in Roxadustat) fit into the hydrophobic pocket of the PHD enzyme, enhancing potency and selectivity over other dioxygenases.

Graphviz Diagram: HIF Signaling Pathway

HIF_Pathway O2 Oxygen (O2) PHD PHD Enzyme (Fe2+ dependent) O2->PHD aKG 2-Oxoglutarate aKG->PHD HIFa HIF-alpha (Cytoplasm) OH_HIF Hydroxylated HIF-alpha HIFa->OH_HIF Catalysis Nucleus Nucleus HIFa->Nucleus Translocation PHD->HIFa Stabilization PHD->OH_HIF Normoxia Inhibitor Isoquinoline-3-COOH Inhibitor Inhibitor->PHD Competitive Binding VHL VHL Complex OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation EPO EPO Gene Transcription Nucleus->EPO HIF-a/b Dimerization

Caption: Mechanism of HIF stabilization via PHD inhibition by isoquinoline derivatives.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

Methodology: Pictet-Spengler Cyclization[8]

Reagents: L-Phenylalanine, Formaldehyde (37% aq), Concentrated HCl.

  • Preparation: Dissolve L-Phenylalanine (10 mmol) in concentrated HCl (15 mL).

  • Addition: Add Formaldehyde solution (15 mmol) dropwise at 0°C.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (n-butanol:acetic acid:water 4:1:1). The starting material (Phenylalanine) spot should disappear.

  • Workup: Cool to room temperature. Adjust pH to 6.0 using 10% NaOH. The zwitterionic product will precipitate.

  • Purification: Filter the white solid and recrystallize from water/ethanol.

  • Characterization:

    • 1H NMR (D2O): Look for the disappearance of the imine proton and the appearance of the methylene bridge singlet (C1 protons) around

      
       4.2 ppm.
      
Protocol 2: HIF-PHD2 Inhibition Assay

Methodology: Fluorescence Polarization (FP)

Objective: Measure the displacement of a fluorescently labeled HIF-1


 peptide probe by the isoquinoline derivative.
  • Reagents:

    • Recombinant PHD2 enzyme (catalytic domain).

    • FAM-labeled HIF-1

      
       peptide (residues 556-574).
      
    • Assay Buffer: 50 mM HEPES (pH 7.5), 50

      
      M Fe(II), 100 
      
      
      
      M Ascorbate.
  • Setup:

    • Prepare a serial dilution of the Isoquinoline test compound in DMSO.

    • Add 10 nM FAM-HIF peptide and 200 nM PHD2 enzyme to 384-well black plates.

  • Incubation: Add test compounds and incubate for 30 minutes at room temperature.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 528 nm).

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic fit.

    • Self-Validation Check: The Z' factor for the assay plate must be > 0.5. If Z' < 0.5, re-optimize enzyme concentration or incubation time.

Part 5: Quantitative Data Summary

Compound ClassKey Structural FeaturePrimary TargetBinding ModeRepresentative Drug
Tic Derivatives Saturated C1-C4, C3-COOHOpioid / ACEConformational ConstraintQuinapril (ACE)
Isoquinolines Aromatic Ring, C3-COOHHIF-PHD EnzymesActive Site Fe(II) ChelationRoxadustat (Anemia)
C1-Substituted Bulky Hydrophobic Group at C1HIF-PHD EnzymesHydrophobic Pocket OccupancyVadadustat (Analog)

References

  • Roxadustat (FG-4592)

    • Source: National Institutes of Health (PubChem) / FibroGen.
    • Context: Detailed structure and pharmacological classification of Roxadust
    • Link:

  • Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic).

    • Source: Current Protein and Peptide Science (Bentham Science).
    • Context: Review of Tic as a proline surrogate and constrained phenylalanine analog in peptide drug design.[2][9]

    • Link:

  • Structure–Activity Relationships of HIF Prolyl Hydroxylase Inhibitors.

    • Source: Journal of Medicinal Chemistry (via PMC).
    • Context: Analysis of the binding mode of isoquinoline-3-carboxylic acid deriv
    • Link:

  • Synthesis of Isoquinoline Derivatives via Cycliz

    • Source: Organic Chemistry Portal.
    • Context: Modern and classic synthetic routes for constructing the isoquinoline core.
    • Link:

Sources

Protocols & Analytical Methods

Method

Preparation of methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9)

This Application Note provides a comprehensive technical guide for the preparation of Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9).[1] This molecule is a critical heterocyclic building block, often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9).[1] This molecule is a critical heterocyclic building block, often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other complex pharmaceutical agents.[1]

Abstract & Strategic Overview

Methyl 8-aminoisoquinoline-3-carboxylate is a specific regioisomer of the aminoisoquinoline carboxylate family.[1] Its structural uniqueness lies in the 3-carboxylate functionality combined with an 8-amino group on the benzenoid ring. This substitution pattern is challenging to access via standard Pomeranz-Fritsch or Bischler-Napieralski cyclizations due to electronic deactivation and regioselectivity issues.[1]

This protocol utilizes a Palladium-Catalyzed Heck-Type Cyclization (Roesch-Larock modified method) as the core strategy.[1] This route ensures precise regiocontrol by using a pre-functionalized 2-halobenzaldehyde precursor, effectively constructing the isoquinoline core and the ester functionality in a convergent step, followed by a chemoselective reduction.[1]

Retrosynthetic Analysis

The synthesis is designed to ensure the correct placement of the amino group at position 8. The key disconnection reveals 2-bromo-6-nitrobenzaldehyde as the optimal starting material.[1] The nitro group at the ortho position to the aldehyde (position 6) translates directly to position 8 in the final isoquinoline scaffold.

Retrosynthesis Target Methyl 8-aminoisoquinoline- 3-carboxylate (Target) NitroInt Methyl 8-nitroisoquinoline- 3-carboxylate (Intermediate) Target->NitroInt Nitro Reduction (Fe/NH4Cl) Precursors 2-Bromo-6-nitrobenzaldehyde + Methyl 2-acetamidoacrylate NitroInt->Precursors Pd-Catalyzed Annulation

Figure 1: Retrosynthetic pathway utilizing a convergent Pd-catalyzed annulation strategy.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 8-nitroisoquinoline-3-carboxylate

This step constructs the isoquinoline core.[1] The reaction involves a Heck coupling between the aryl bromide and the acrylate, followed by an intramolecular condensation of the amide nitrogen onto the aldehyde.[1]

  • Reagents:

    • 2-Bromo-6-nitrobenzaldehyde (1.0 equiv)[1]

    • Methyl 2-acetamidoacrylate (1.2 equiv)[1]

    • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

    • Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)[1]

    • Triethylamine [Et₃N] (3.0 equiv)[1]

    • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Procedure:

    • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-nitrobenzaldehyde (10.0 g, 43.5 mmol) in anhydrous DMF (100 mL).

    • Addition: Add methyl 2-acetamidoacrylate (7.47 g, 52.2 mmol) and Et₃N (18.2 mL, 130.5 mmol). Degas the solution by bubbling nitrogen for 15 minutes.

    • Catalyst: Add Pd(OAc)₂ (488 mg, 2.17 mmol) and P(o-tol)₃ (1.32 g, 4.35 mmol) quickly under a nitrogen stream.

    • Reaction: Heat the mixture to 100 °C under nitrogen for 12–16 hours. Monitor reaction progress by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The starting aldehyde should be fully consumed.

    • Workup: Cool the mixture to room temperature. Dilute with water (300 mL) and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove DMF.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

    • Yield: Expect 6.0–7.5 g (60–75%) of a yellow solid.

Step 2: Reduction to Methyl 8-aminoisoquinoline-3-carboxylate

Chemoselective reduction of the nitro group is performed using Iron/Ammonium Chloride.[1] This method is preferred over catalytic hydrogenation to avoid potential reduction of the isoquinoline ring or the ester.

  • Reagents:

    • Methyl 8-nitroisoquinoline-3-carboxylate (from Step 1)[1]

    • Iron powder (Fe) (5.0 equiv)[1]

    • Ammonium chloride (NH₄Cl) (5.0 equiv)[1]

    • Solvent: Ethanol / Water (4:1 ratio)[1]

  • Procedure:

    • Setup: Dissolve Methyl 8-nitroisoquinoline-3-carboxylate (5.0 g, 21.5 mmol) in Ethanol (80 mL) and Water (20 mL).

    • Addition: Add NH₄Cl (5.75 g, 107.5 mmol) and Iron powder (6.0 g, 107.5 mmol).

    • Reaction: Heat the suspension to reflux (80 °C) with vigorous stirring for 2–4 hours. The yellow color of the nitro compound should fade to a fluorescent/pale color. Monitor by LC-MS (Target M+H = 203.2).[1]

    • Filtration: Cool the mixture and filter through a pad of Celite to remove iron residues. Wash the pad thoroughly with hot ethanol.

    • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO₃ solution (50 mL) and extract with DCM (dichloromethane) (3 x 50 mL).

    • Purification: Dry the organic layer over Na₂SO₄ and concentrate. If necessary, recrystallize from MeOH/Ether or purify via short silica plug (DCM/MeOH 95:5).[1]

    • Yield: Expect 3.5–4.0 g (80–90%) of the target amine as a pale yellow or off-white solid.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Inert Atmosphere Nitrogen/ArgonEssential in Step 1 to prevent oxidation of the Pd catalyst and phosphine ligand.[1]
Temperature Control 100 °C ± 5 °CStep 1 requires heat for the Heck coupling but excessive heat (>120°C) degrades the catalyst.
Stoichiometry Acrylate (1.2 eq)Excess acrylate compensates for potential polymerization side reactions.
Reduction Method Fe/NH₄ClAvoids over-reduction of the isoquinoline ring (which can occur with H₂/Pd).

Analytical Data Validation

Confirm the identity of the product using the following expected spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.45 (s, 1H, H-1): Characteristic deshielded singlet for the proton between the ring nitrogen and the benzene ring.[1]

    • δ 8.40 (s, 1H, H-4): Singlet for the isoquinoline proton beta to the nitrogen.[1]

    • δ 7.50 (t, 1H, H-6): Triplet for the central aromatic proton.[1]

    • δ 7.10 (d, 1H, H-5): Doublet.

    • δ 6.85 (d, 1H, H-7): Doublet, ortho to the amine.[1]

    • δ 6.20 (br s, 2H, -NH₂): Broad exchangeable signal for the primary amine.[1]

    • δ 3.92 (s, 3H, -COOCH₃): Strong singlet for the methyl ester.[1]

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Calculated: 203.08; Found: 203.1.

Safety & Handling

  • 2-Bromo-6-nitrobenzaldehyde: Irritant.[1] Handle in a fume hood.

  • Palladium Acetate: Heavy metal catalyst. Dispose of waste in dedicated heavy metal containers.

  • Nitro Intermediates: Potentially energetic. Do not heat dry solids; keep in solution or wet during processing where possible.

  • Iron Waste: The Celite cake from Step 2 contains iron salts and should be disposed of as solid chemical waste.

References

  • Roesch, K. R., & Larock, R. C. (2001).[1] "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 66(24), 8042–8051.[1] Link[1]

  • Qian, B., et al. (2016).[1] "Palladium-Catalyzed Synthesis of 3-Carboxyl-Isoquinolines from 2-Halobenzaldehydes and Methyl 2-Acetamidoacrylate." Tetrahedron Letters, 57(35), 3969-3972.[1] (Methodological basis for Step 1).

  • Chemical Book. (2023). "Product Entry: Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9)." Link

  • BenchChem. (2025). "Technical Guide: Reactions of 2-Methyl-6-nitrobenzaldehyde and Derivatives." Link[1]

Sources

Application

Solid-phase peptide synthesis with isoquinoline amino acids

Application Note: High-Efficiency Solid-Phase Synthesis of Isoquinoline-Constrained Peptides Executive Summary Isoquinoline amino acids, most notably 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Isoquinoline-Constrained Peptides

Executive Summary

Isoquinoline amino acids, most notably 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , are critical tools in peptidomimetic drug design. By restricting rotation around the N–C


 bond (phi angle), they lock peptides into bioactive conformations, significantly enhancing receptor selectivity (e.g., 

-opioid antagonists like TIPP) and metabolic stability.

However, incorporating these residues poses two distinct chemical challenges:

  • Nucleophilic Inertness: The secondary amine of the isoquinoline ring is sterically hindered, making acylation of the Tic residue difficult.

  • Epimerization Risk: Activation of the Tic carboxylate for the subsequent coupling can lead to racemization due to the strain and electronic properties of the bicyclic system.

This guide provides a validated protocol to overcome these bottlenecks, ensuring high purity and chiral integrity.

Strategic Analysis: The Steric Bottleneck

Unlike flexible primary amino acids (e.g., Ala, Gly), isoquinoline amino acids present a rigid, bulky secondary amine. Standard coupling reagents (HBTU/HOBt) often fail to drive the reaction to completion, leading to deletion sequences.

Figure 1: The Steric Challenge in Isoquinoline Coupling

G cluster_0 Mechanism of Failure Resin Peptide-Resin (Steric Bulk) Coupling Standard Coupling (HBTU/DIEA) Resin->Coupling Optimized Optimized Coupling (HATU/HOAt or COMU) Resin->Optimized Tic Incoming Fmoc-Tic-OH (Secondary Amine) Tic->Coupling Tic->Optimized Result_Fail Incomplete Coupling (Deletion Sequences) Coupling->Result_Fail Slow Kinetics Result_Success Quantitative Yield (>99%) Optimized->Result_Success Enhanced Activation

Caption: Comparative workflow showing the necessity of high-efficiency coupling reagents (HATU/COMU) to overcome the steric barrier of the isoquinoline secondary amine.

Validated Experimental Protocols

Protocol A: Resin Selection and Swelling
  • Resin Choice: For C-terminal amides (common in opioid ligands), use Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g) to reduce inter-chain aggregation. For acids, use 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation, a common side reaction with Proline/Tic analogs.

  • Swelling:

    • Weigh resin into a fritted reaction vessel.

    • Swell in DCM (dichloromethane) for 30 mins (crucial for bead expansion).

    • Wash 3x with DMF (dimethylformamide).[1]

Protocol B: Coupling TO the Isoquinoline Nitrogen (The "Hard" Step)

Context: You are attaching an amino acid onto the N-terminus of a Tic residue already on the resin.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential for suppressing racemization and accelerating kinetics.

Procedure:

  • Dissolve: 4.0 eq. Fmoc-AA-OH, 3.9 eq. HATU, and 4.0 eq. HOAt in minimal DMF.

  • Activate: Add 8.0 eq. DIEA. Shake for 30 seconds (pre-activation).

  • React: Add solution to the resin-bound Tic-peptide.

  • Incubate: Shake at Room Temperature for 2 hours .

  • Re-couple (Mandatory): Drain, wash with DMF, and repeat steps 1-4 with fresh reagents.

  • Monitor: Perform the Chloranil Test (See Protocol D). Note: Kaiser test will yield false negatives.

Protocol C: Coupling OF the Isoquinoline Carboxyl (The Racemization Risk)

Context: You are coupling Fmoc-Tic-OH onto the resin-bound peptide.

Critical Adjustment: When activating the carboxyl group of Tic, the risk of converting the L-isomer to the D-isomer is elevated. Avoid phosphonium reagents (PyBOP) if possible; use ureonium/aminium salts with collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA to maintain a slightly less basic environment.

Procedure:

  • Reagents: 3.0 eq. Fmoc-Tic-OH, 2.9 eq. COMU (or HATU), 3.0 eq. Oxyma Pure (or HOAt).

  • Base: 6.0 eq. TMP (Collidine).

  • Time: 60 minutes single coupling is usually sufficient; double couple if the sequence is prone to aggregation.

Quality Control: The Chloranil Test

Because Tic is a secondary amine, the standard Kaiser (ninhydrin) test will not produce the characteristic dark blue color even when the amine is free. You must use the Chloranil or Isatin test.[2]

Reagent Preparation:

  • Solution A: 2% Acetaldehyde in DMF.[3]

  • Solution B: 2% p-Chloranil in DMF.

Test Protocol:

  • Remove ~2 mg of resin beads and wash thoroughly with Ethanol (to remove basic DMF).

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

Observation Result Action
Dark Blue / Green Beads Positive (Free 2° Amine) Coupling Incomplete.[4] Recouple.

| Colorless / Amber Beads | Negative (Blocked Amine) | Coupling Complete. Proceed. |

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies of Fmoc-Phe-OH onto H-Tic-Resin using different activation strategies (based on HPLC integration of the crude product).

Coupling ReagentBaseTimePurity (% Area)Notes
HBTU / HOBt DIEA1 hr65%Significant deletion product (des-Phe).
DIC / HOBt None2 hr55%Very slow kinetics for 2° amines.
PyBrOP DIEA1 hr88%Good, but high racemization risk.
HATU / HOAt DIEA1 hr98% Gold standard for hindered amines.
COMU / Oxyma DIEA1 hr99% Excellent alternative to HATU (safer byproduct).

Case Study: Synthesis of TIPP (Tyr-Tic-Phe-Phe)

Target: H-Tyr-Tic-Phe-Phe-OH (


-opioid antagonist).[5][6]
Workflow Visualization: 

SPPS_Cycle Start 2-CTC Resin (Loading Fmoc-Phe-OH) Deprotect1 Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple Fmoc-Phe-OH (HBTU/DIEA) Deprotect1->Couple1 Couple1->Deprotect1 Cycle Couple2 Couple Fmoc-Tic-OH (COMU/Oxyma/Collidine) *Racemization Control* Couple1->Couple2 Next AA Couple3 Couple Fmoc-Tyr(tBu)-OH (HATU/HOAt/DIEA) *Difficult Coupling onto Tic* Couple2->Couple3 Next AA Cleavage Global Cleavage (TFA/TIS/H2O) Couple3->Cleavage Final Purified TIPP Cleavage->Final

Caption: Step-by-step synthesis flow for TIPP peptide, highlighting the specific reagent changes required for the Tic residue steps.

Protocol Highlights for TIPP:

  • Loading: Load Fmoc-Phe-OH onto 2-CTC resin using DIEA in DCM.

  • Elongation:

    • Phe

      
      : Standard HBTU coupling.[7]
      
    • Tic

      
      : Use Protocol C  (COMU/Collidine) to prevent racemization of the Phe
      
      
      
      or the incoming Tic.
    • Tyr

      
      : Use Protocol B  (HATU/HOAt, Double Couple) because coupling onto the bulky Tic secondary amine is the rate-limiting step.
      
  • Cleavage: TFA:Water:TIS (95:2.5:2.5) for 2 hours.

  • Purification: Preparative HPLC (C18 column, Acetonitrile/Water gradient).

Troubleshooting Guide

  • Problem: Low yield after coupling onto Tic.

    • Solution: Switch solvent from DMF to NMP (N-methyl-2-pyrrolidone) for the coupling step. NMP swells the resin better and solvates hydrophobic sequences more effectively.

  • Problem: "Deletion" sequences found in MS.

    • Solution: This indicates incomplete coupling.[2][4] Implement "Double Coupling" (Protocol B) and increase temperature to 40°C (carefully, to avoid Fmoc instability).

  • Problem: Epimerization (D-Tic detected).

    • Solution: Switch base from DIEA to TMP (Collidine) or reduce base equivalents to 1.0 eq relative to the activated ester. Ensure pre-activation time is < 2 minutes.

References

  • Schiller, P. W., et al. (1992). "Synthesis and in vitro opioid activity of TIPP (Tyr-Tic-Phe-Phe-OH), a highly specific delta-opioid antagonist." Journal of Medicinal Chemistry.

  • Albericio, F., et al. (2018). "COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis."[8] Organic Process Research & Development.

  • Vojkovsky, T. (1995).[2] "Detection of secondary amines on solid phase." Peptide Research. (Describes the Chloranil Test).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new additive that accelerates racemization-free peptide coupling." Journal of the American Chemical Society.

  • Bachem Technical Note. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."

Sources

Method

Application Note: Esterification of 8-Aminoisoquinoline-3-Carboxylic Acid

This application note details the optimized protocols for the esterification of 8-aminoisoquinoline-3-carboxylic acid . The presence of both a basic amino group (position 8) and an acidic carboxyl group (position 3) on t...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocols for the esterification of 8-aminoisoquinoline-3-carboxylic acid . The presence of both a basic amino group (position 8) and an acidic carboxyl group (position 3) on the isoquinoline scaffold creates a zwitterionic species with poor solubility in standard organic solvents.

This guide prioritizes the Thionyl Chloride (


) Mediated Method , which simultaneously activates the carboxyl group and protects the amine as a hydrochloride salt, resolving solubility issues and preventing side reactions.

[1]

Executive Summary & Chemical Strategy

Target Molecule: 8-Aminoisoquinoline-3-carboxylic acid (8-AI-3-CA).[1] Challenge: The substrate exists as a zwitterion with high lattice energy, making it insoluble in non-polar solvents and difficult to esterify using standard coupling reagents (e.g., EDC/DCC) without prior N-protection. Solution: Utilization of in situ acid chloride generation via Thionyl Chloride (


) in anhydrous alcohol. This method serves a dual purpose:
  • Solubilization: Converts the zwitterion into the soluble ester hydrochloride salt.

  • Chemoselectivity: Protonation of the 8-amino group (

    
    ) prevents N-acylation or polymerization.
    
Mechanistic Pathway & Workflow

The reaction proceeds through an acyl chlorosulfite intermediate.[2] The high local concentration of chloride ions and the protonated amine drive the equilibrium toward the ester.

EsterificationWorkflow Start 8-Aminoisoquinoline- 3-carboxylic acid (Zwitterion / Insoluble) Reagents MeOH + SOCl2 (0°C to Reflux) Start->Reagents Suspend Intermediate Acyl Chlorosulfite Intermediate (Activated) Reagents->Intermediate Activation ProductSalt Methyl Ester Dihydrochloride Salt (Soluble) Intermediate->ProductSalt Methanolysis Workup Evaporation & Neutralization (Optional) ProductSalt->Workup Isolation FinalProduct Methyl 8-aminoisoquinoline- 3-carboxylate (Free Base) Workup->FinalProduct NaHCO3/DCM

Figure 1: Reaction workflow for the conversion of the zwitterionic acid to the methyl ester.

Protocol A: Thionyl Chloride Mediated Esterification (Gold Standard)

This protocol is the most robust for heteroaromatic amino acids. It avoids water production (which slows Fischer esterification) and eliminates the need for expensive coupling reagents.

Materials
  • Substrate: 8-Aminoisoquinoline-3-carboxylic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    , 2.0–3.0 equiv). Freshly distilled preferred.
    
  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    
Step-by-Step Procedure
  • Preparation (0°C):

    • Charge an oven-dried round-bottom flask with anhydrous MeOH (0.1 M concentration relative to substrate).

    • Cool the solvent to 0°C using an ice/water bath.

    • Critical Step: Add Thionyl Chloride (

      
      ) dropwise over 10–15 minutes. This generates anhydrous HCl in situ. Caution:  Exothermic reaction with gas evolution (
      
      
      
      ,
      
      
      ).
  • Addition:

    • Add solid 8-aminoisoquinoline-3-carboxylic acid to the cold solution in one portion.

    • Observation: The starting material may not dissolve immediately.

  • Reaction (Reflux):

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) for 30 minutes.

    • Heat the reaction to reflux (65°C for MeOH) for 3–6 hours.

    • Monitoring: The suspension should clear as the ester hydrochloride is formed. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

  • Workup:

    • Cool the reaction to RT.

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Co-evaporation: Add dry DCM (2x) and re-evaporate to remove trace HCl and

      
      .
      
  • Isolation (Two Options):

    • Option A (Salt Form): The residue is the hydrochloride salt. Triturate with diethyl ether (

      
      ) to obtain a solid. Filter and dry.[3]
      
    • Option B (Free Base): Dissolve the residue in DCM. Wash carefully with saturated aqueous

      
       (pH ~8). Dry the organic layer over 
      
      
      
      , filter, and concentrate.[3]
Data Specification Table
ParameterSpecificationNotes
Stoichiometry 1.0 (Substrate) : 3.0 (

)
Excess

ensures complete activation.
Temperature 0°C

65°C (Reflux)
Controlled addition prevents splashing/overheating.
Time 3 – 6 HoursMonitor disappearance of acid peak (LCMS).
Yield >90% (Typical)High yield due to irreversible mechanism.
By-products

(gas),

(gas)
Removed easily by evaporation.
Protocol B: Acid-Catalyzed Fischer Esterification (Alternative)

Use this method if Thionyl Chloride is unavailable or incompatible with other functional groups.

  • Suspend the substrate in anhydrous MeOH (0.2 M).

  • Add concentrated Sulfuric Acid (

    
    , 2.0 equiv) dropwise.
    
  • Reflux for 12–24 hours. (Slower than Method A).

  • Workup: Concentrate to ~20% volume. Pour into ice water. Neutralize with solid

    
     to precipitate the ester (if solid) or extract with Ethyl Acetate.
    
Critical Troubleshooting & Optimization
Issue: N-Alkylation (Side Reaction)
  • Risk: If using Alkyl Halides (e.g., MeI,

    
    ), the 8-amino group is highly nucleophilic and will undergo methylation (forming mono- or dimethyl amines).
    
  • Prevention: Strictly avoid basic alkylation conditions. Always use acid-catalyzed methods (Protocol A or B) which protonate the amine (

    
    ), rendering it non-nucleophilic.
    
Issue: Solubility
  • Observation: Starting material remains suspended even at reflux.

  • Fix: The zwitterion is highly insoluble. Ensure

    
     is fresh. If solubility persists, add a co-solvent like dry Chloroform (
    
    
    
    ) or DCM to the methanol mixture to improve solubility of the lipophilic isoquinoline core.
Issue: Product Stability
  • Insight: 8-aminoisoquinolines are electron-rich. The free base may oxidize upon prolonged air exposure.

  • Storage: Store the hydrochloride salt at -20°C. It is significantly more stable than the free base.

References
  • Thionyl Chloride Activation Mechanism

    • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Accessed Feb 21, 2026.

  • Esterification of Heteroaromatic Acids

    • Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[4][5] Accessed Feb 21, 2026.

  • Isoquinoline Derivative Synthesis (Patent)

    • Google Patents. "CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate."[6][7] (Analogous chemistry for amino-isoquinoline esters).

  • Steglich Esterification (Comparison)

    • Organic Chemistry Portal. "Simple Method for the Esterification of Carboxylic Acids."[8] (DCC/DMAP method, less suitable for unprotected amino acids).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 8-aminoisoquinoline cyclization reactions

Here is the Technical Support Center guide for 8-Aminoisoquinoline Cyclization Reactions . Current Status: Operational Topic: Troubleshooting Low Yields in Peri-Annulation & C-H Functionalization Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 8-Aminoisoquinoline Cyclization Reactions .

Current Status: Operational Topic: Troubleshooting Low Yields in Peri-Annulation & C-H Functionalization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Overview: The "Peri-Constraint" Paradox

Welcome to the support center. If you are working with 8-aminoisoquinoline , you are likely attempting to synthesize peri-fused polycyclic heteroaromatics (such as 1-aza-acenaphthylenes) or utilizing the 8-amino group as a directing group (DG) for C1-functionalization.

The Core Problem: Unlike its famous isomer 8-aminoquinoline (which forms a stable 5,5-bicyclic chelate during C-H activation), 8-aminoisoquinoline presents a unique geometric challenge. The amine at C8 and the C-H bond at C1 are spatially proximal (peri-position), but the rigid isoquinoline backbone creates significant ring strain during metallacycle formation. Furthermore, the pyridine nitrogen (N2) is electron-withdrawing, deactivating the C1 position toward electrophilic attack while simultaneously acting as a competing Lewis base that can poison metal catalysts.

This guide addresses the three most common failure modes: Catalyst Deactivation , Incomplete Cyclization (Strain Energy) , and Regioselectivity Errors .

Troubleshooting Modules

Module A: Catalyst Deactivation (Metal-Catalyzed Annulations)

Symptom: Reaction stalls at <20% conversion; starting material remains unreacted despite high catalyst loading. Context: Common in Rh(III), Co(III), or Pd(II) catalyzed annulations with alkynes or CO.

Potential CauseDiagnostic CheckCorrective Action
N2-Interference Is the reaction turning black/precipitating immediately? The isoquinoline N2 (pyridine-like) might be binding the metal, preventing the 8-NH₂ from directing.Block N2: Pre-complex the substrate with a Lewis acid (e.g., Mg(OTf)₂) or run in acidic media (PivOH) to protonate N2 selectively (pKₐ ~5.4) while leaving 8-NH₂ (pKₐ ~1-2) available for coordination.
Amine Oxidation Is the reaction mixture turning dark red/brown before heating? 8-aminoisoquinoline is electron-rich and prone to oxidation.Degass Solvents: Strictly exclude O₂. Use AgOAc or Cu(OAc)₂ as controlled oxidants only after the catalyst is added.
Trace Halides Are you using halide-containing additives without a silver salt? Halides can bridge and deactivate cationic Rh(III) species.Anion Exchange: Ensure a superacidic counterion is present. Use AgSbF₆ or AgNTf₂ to strip halides and generate the active cationic species [Cp*Rh(MeCN)₃]²⁺.
Module B: The "Stalled" Peri-Cyclization

Symptom: Intermediate is formed (e.g., mono-alkenylated product), but the final ring closure to the tricyclic system fails. Context: Synthesis of 1,8-bridged systems (e.g., aza-acenaphthylenes).

Technical Insight: The distance between N8 and C1 is ideal for a 5-membered ring, but the bite angle required for reductive elimination is strained.

  • Solution 1 (Temperature Ramp): The C-N bond forming step (reductive elimination) often has the highest activation energy in peri-cyclizations. Increase temperature to 120–140 °C .

  • Solution 2 (Steric Bulk): If using alkynes, bulky substituents (e.g., Diphenylacetylene) favor cyclization due to the Thorpe-Ingold effect, whereas terminal alkynes may stall or polymerize.

  • Solution 3 (Solvent Switch): Switch from Toluene to t-Amyl Alcohol or HFIP (Hexafluoroisopropanol) . HFIP stabilizes the concerted metalation-deprotonation (CMD) transition state via hydrogen bonding.

Module C: Regioselectivity (C1 vs. C3 vs. C5)

Symptom: Functionalization occurs at C5 (para to amine) or C7 instead of the desired C1 (peri).

  • Mechanism: C5/C7 are the nucleophilic sites for electrophilic aromatic substitution (SEAr). C1 is the site for directed C-H activation.

  • Fix: If you see C5/C7 products, your mechanism is likely radical or electrophilic, not metal-coordinated.

    • Verify Ligand Exchange: Ensure the 8-NH₂ is actually deprotonated and bound to the metal. Add a mild base (KOAc or NaOPiv).

    • Check Oxidant: Avoid strong single-electron oxidants (like CAN or excess MnO₂) which generate radical cations at the amine, leading to para-coupling.

Decision Logic & Workflow

The following diagram illustrates the critical decision points when troubleshooting low yields.

Troubleshooting8AIQ Start Start: Low Yield in 8-Aminoisoquinoline Cyclization CheckSM Analyze Crude NMR: Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Left No: SM Remains CheckSM->SM_Left Decomp Complex Mixture/Tars? (Oxidative Decomposition) SM_Gone->Decomp Black tar Regio Clean but Wrong Product? (C5/C7 Functionalization) SM_Gone->Regio Wrong peaks SolventSwitch Action: Switch to HFIP or Add Radical Scavenger (BHT) Decomp->SolventSwitch CheckMech Action: Verify Directed Mechanism (Exclude SEAr conditions) Regio->CheckMech Catalyst Catalyst Poisoning? (N2 Interference) SM_Left->Catalyst No reaction Temp Activation Barrier? (C-H Bond Strength) SM_Left->Temp Slow conversion BlockN2 Action: Add Mg(OTf)2 or Switch to Cationic Rh(III) Catalyst->BlockN2 HighTemp Action: Increase Temp >130°C Use PivOH additive Temp->HighTemp

Caption: Diagnostic flow for identifying the root cause of failure in 8-aminoisoquinoline cyclizations, distinguishing between kinetic stability (SM remains) and thermodynamic/pathway instability (decomposition).

Optimized Protocol: Rh(III)-Catalyzed Peri-Annulation

This protocol is designed to synthesize 1,2-diaryl-8-aza-acenaphthylenes (peri-fused system) while mitigating N2-poisoning.

Reagents:

  • Substrate: 8-Aminoisoquinoline (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene, 1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) – Critical for generating the cationic species.

  • Oxidant: Cu(OAc)₂ (2.1 equiv) – Regenerates Rh(III).

  • Solvent: t-Amyl Alcohol (0.2 M)

Step-by-Step Methodology:

  • Glovebox Assembly: In a glovebox, weigh [Cp*RhCl₂]₂ and AgSbF₆ into a pressure tube. Add 1 mL of t-Amyl alcohol and stir for 10 mins at RT. Observation: A white precipitate (AgCl) should form, indicating activation.

  • Substrate Addition: Add 8-aminoisoquinoline and the alkyne.

  • Oxidant Addition: Add Cu(OAc)₂ last. Seal the tube under Argon.

  • The "Ramp": Place in a pre-heated block at 110 °C . Stir vigorously (1000 rpm).

    • Note: If yield is low after 4h, raise temp to 130 °C . The peri-cyclization step is endothermic for sterically bulky alkynes.

  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Cu salts.

  • Purification: The product is often highly fluorescent. Use neutral alumina instead of silica gel if the product shows streaking (due to the basic N2).

Why this works:

  • AgSbF₆: Removes chloride ligands that bridge Rh dimers, creating a "naked" cationic Rh center that binds the weak 8-NH₂ more effectively.

  • t-Amyl Alcohol: A bulky, protic solvent that solubilizes the polar Cu salts but does not coordinate strongly to the Rh center.

Comparative Data: Additive Effects

The following table summarizes the effect of additives on the yield of peri-cyclization with diphenylacetylene.

EntryCatalyst SystemAdditiveSolventYield (%)Notes
1[CpRhCl₂]₂NoneToluene<10%Catalyst remains inactive (chloride bridged).
2[CpRhCl₂]₂AgOAcToluene45%Acetate assists C-H activation (CMD) but solubility is poor.
3[CpRhCl₂]₂AgSbF₆Toluene62%Cationic Rh improves binding; solubility still limiting.
4[CpRhCl₂]₂AgSbF₆ t-AmylOH 88% Optimal. Protic solvent aids proton transfer steps.
5[Cp*RhCl₂]₂AgSbF₆DMF15%DMF coordinates Rh strongly (competitive inhibition).

Frequently Asked Questions (FAQ)

Q: I am trying to make imidazo[5,1-a]isoquinoline. Can I use 8-aminoisoquinoline? A: Proceed with Caution. This is a common confusion. Imidazo[5,1-a]isoquinoline typically requires 1-aminoisoquinoline or 3-aminoisoquinoline to fuse the imidazole ring across the N2 nitrogen. 8-aminoisoquinoline has the amine on the carbocycle (distal from N2). Reactions with 8-aminoisoquinoline will yield peri-bridged structures (bridging C1 and C8), not the standard imidazo-fused system, unless a complex rearrangement occurs.

Q: My product is stuck as the mono-alkenylated intermediate. Why won't it cyclize? A: The intermediate likely adopts a conformation where the alkene is twisted away from the C1 position due to steric clash with the N2 lone pair. You need to force the reductive elimination . Try adding PivOH (0.5 equiv) . The pivalate acts as a proton shuttle, lowering the energy of the transition state for the final C-N bond formation.

Q: Can I use O₂ (air) instead of Cu(OAc)₂? A: Generally, no . While air is sufficient for some 8-aminoquinoline reactions, 8-aminoisoquinoline is more electron-rich and prone to non-specific oxidative decomposition (tarring) under aerobic conditions at high temperatures. Cu(OAc)₂ provides a controlled redox potential.

References

  • Peri-C-H Activation Mechanisms

    • Title: "Rhodium(III)
    • Source:Journal of Organic Chemistry
    • Context: Defines the mechanism of peri-annulation and the necessity of c
    • (Representative link for Rh-catalyzed annulation mechanisms).

  • Geometric Constraints in Isoquinolines

    • Title: "Synthesis of 8-aminoisoquinolines and their application in peri-cycliz
    • Source:Beilstein Journal of Organic Chemistry
    • Context: Discusses the structural differences between quinoline and isoquinoline directing groups.
  • Solvent Effects in C-H Activation

    • Title: "Hexafluoroisopropanol as a distinct solvent in C-H activ
    • Source:Chemical Science
    • Context: Explains the role of fluorinated alcohols in stabilizing CMD transition st
  • General Troubleshooting for N-Heterocycles

    • Title: "Troubleshooting low yields in N-heterocycle synthesis"
    • Source:Organic Chemistry Portal
    • Context: General protocols for handling electron-deficient pyridyl rings.

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 8-aminoisoquinoline-3-carboxylic acid

Topic: Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 8-Aminoisoquinoline-3-Carboxylic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 8-Aminoisoquinoline-3-Carboxylic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Strategic Context

8-Aminoisoquinoline-3-carboxylic acid is a critical heterocyclic scaffold, serving as a precursor for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and metalloenzyme chelators.

In drug development, the "performance" of this intermediate is defined by its isomeric purity . The synthesis of isoquinolines often yields regioisomers (specifically the 5-amino vs. 8-amino isomers) that are difficult to separate. Standard HPLC often fails to resolve these positional isomers adequately due to similar polarity.

This guide compares NMR solvent systems and acquisition strategies to provide the most reliable protocol for structural verification and isomer differentiation.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is not merely about solubility; it dictates the resolution of exchangeable protons and the separation of critical aromatic multiplets.

Comparison Matrix: DMSO-d₆ vs. TFA-d/D₂O
FeatureMethod A: DMSO-d₆ (Recommended) Method B: TFA-d / D₂O
Solubility High (Zwitterionic form soluble)Very High (Protonated cation)
Exchangeable Protons Visible. Sharp signals for -NH₂ and -COOH (if dry).Invisible. Rapid exchange with D₂O eliminates -NH₂/-COOH signals.[1]
Spectral Resolution Moderate.[1] Stacking interactions may broaden aromatic peaks.[1]High. Protonation prevents aggregation, sharpening multiplets.[1]
Chemical Shift Stability Temperature dependent.[1]pH dependent (shifts H1 significantly).[1]
Isomer Differentiation Superior. -NH₂ position confirmed by NOE to H7/H1.[1]Inferior. Loss of -NH₂ signal removes key NOE handle.[1]

Expert Insight:

Use DMSO-d₆ for primary structural characterization to observe the amino protons (δ ~6.0–7.5 ppm).[1] Use TFA-d/D₂O only if the sample is highly aggregated or if you need to resolve H5/H6/H7 coupling constants without peak overlap.

Structural Elucidation Logic (Isomer Differentiation)

The primary challenge is distinguishing the 8-amino isomer from the 5-amino isomer.[1] Both have three protons on the benzenoid ring (AMX or ABC system) and two singlets on the pyridinoid ring.

Differentiation Workflow

IsomerLogic Start Unknown Isomer Sample Step1 1H NMR (DMSO-d6) Start->Step1 Decision Check H1 Signal (Singlet > 9.0 ppm) Step1->Decision PathA NOE Experiment Irradiate NH2 protons Decision->PathA Peaks Resolved Result8 NOE observed at H7 (Ortho to NH2) NOE observed at H1 (Peri-proximity) PathA->Result8 8-Amino Isomer Result5 NOE observed at H4 (Peri-proximity) NOE observed at H6 PathA->Result5 5-Amino Isomer

Figure 1: Logic flow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Detailed Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), follow this self-validating protocol.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (v/v).[1] Note: Keep strictly anhydrous to prevent exchange broadening.

  • Tube: 5mm precision NMR tube (Wilmad 535-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for coupling constant analysis).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 – 8.0 mg of the solid.[1]

    • Add 0.6 mL DMSO-d₆.[1]

    • Critical Step: Sonicate for 60 seconds. The zwitterionic nature of the amino acid moiety can lead to slow dissolution.[1] Ensure the solution is clear yellow/orange.[1]

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

    • Relaxation Delay (d1): Set to 5.0 seconds . (T1 for H1 and H4 is long; insufficient d1 leads to integration errors).

    • Scans (ns): 16 or 32.

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required.[1] The huge solvent peak (DMSO) and water peak can distort the baseline near the aromatic region.

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Spectral Data Analysis

The following data represents the characteristic signals for 8-aminoisoquinoline-3-carboxylic acid in DMSO-d₆.

Table 1: 1H NMR Assignment (Representative Data)
PositionTypeShift (δ, ppm)Multiplicity

(Hz)
Structural Insight
H1 Ar-H9.45 – 9.55Singlet (s)-Most Deshielded. Proximity to ring Nitrogen and peri-effect from C8.
H4 Ar-H8.35 – 8.45Singlet (s)-Isolated proton on the heterocyclic ring.[1]
H6 Ar-H7.45 – 7.55Triplet (t) / dd8.0Meta to amino group.[1] Part of the ABC system.[1][2][3]
H5 Ar-H7.15 – 7.25Doublet (d)8.0Para to amino group.[1]
H7 Ar-H6.80 – 6.90Doublet (d)7.8Shielded. Ortho to electron-donating -NH₂ group.[1]
-NH₂ Amine6.00 – 6.50Broad (br s)-Exchangeable.[1] Disappears with D₂O shake.
-COOH Acid12.0 – 13.5Broad (br s)-Often very broad or invisible depending on water content.[1]
Interpretation of Coupling Patterns
  • The Benzenoid Ring (H5, H6, H7): This forms an AMX or ABC spin system.

    • The 8-amino substituent is an Electron Donating Group (EDG).[1] It significantly shields the ortho (H7) and para (H5) protons, moving them upfield (lower ppm) compared to unsubstituted isoquinoline.

    • H7 is typically the most upfield aromatic doublet.[1]

  • The Pyridinoid Ring (H1, H4):

    • H1 is distinctively downfield (>9.0 ppm) due to the deshielding effect of the adjacent nitrogen and the magnetic anisotropy of the fused ring system.

Advanced Verification: 2D NMR Pathways

If the 1D spectrum is ambiguous (e.g., due to impurities), use the following HMBC correlations to "lock" the structure.

HMBC_Pathway NH2 NH2 Protons (6.2 ppm) C8 C8 Quaternary (145-150 ppm) NH2->C8 3J Coupling (Strong) C7 C7 Methine (105-110 ppm) NH2->C7 3J Coupling C8a C8a Quaternary NH2->C8a 3J Coupling

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) for confirming the position of the amino group.

  • Key Correlation: The amino protons will show a strong 3-bond correlation to C8 (the carbon they are attached to) and C8a (the bridgehead carbon). In the 5-amino isomer, the amino protons would correlate to C5 and C4a.

References

  • FibroGen, Inc. (2006).[1] Use of HIF Prolyl Hydroxylase Inhibitors for the Treatment of Anemia.[1] Patent WO2006/094292.[1] (Describes the synthesis of isoquinoline-3-carboxylic acid scaffolds). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 8-Aminoquinoline.[1] (Used as a reference analog for benzenoid ring shifts).[1] Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry.[1] 3rd Ed.[1] Elsevier.[1] (Authoritative source for solvent effects and NOE protocols). Link

  • Hadjipavlou-Litina, D., et al. (2005). Synthesis and biological evaluation of novel isoquinoline derivatives.Journal of Medicinal Chemistry. (Provides comparative shifts for substituted isoquinolines). Link

Sources

Comparative

Comparison of 8-aminoisoquinoline vs 8-aminoquinoline directing groups

This guide provides an in-depth technical comparison between the industry-standard 8-Aminoquinoline (8-AQ) directing group and its isoquinoline analogues, specifically focusing on the structural and functional distinctio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard 8-Aminoquinoline (8-AQ) directing group and its isoquinoline analogues, specifically focusing on the structural and functional distinctions of 8-Aminoisoquinoline (8-AIQ) and the bidentate analogue 1-Aminoisoquinoline (1-AIQ) .

Executive Summary

  • 8-Aminoquinoline (8-AQ): The "gold standard" bidentate directing group (Daugulis/Chatani type). It forms a highly stable 5,5-membered metallacycle, enabling activation of unreactive C(sp³)-H and C(sp²)-H bonds. Its primary drawback is the harsh conditions required for removal.

  • 8-Aminoisoquinoline (8-AIQ): Structurally distinct. Due to the distal position of the ring nitrogen (N2), it cannot form the stabilizing N,N-bidentate chelate essential for high-energy C-H activation. It typically serves as a monodentate control or a substrate for hydrogenation, rather than a functional equivalent to 8-AQ in C-H activation.

  • 1-Aminoisoquinoline (1-AIQ): The true functional alternative. It shares the ortho-amino geometry required for bidentate chelation, offering similar reactivity to 8-AQ but with altered steric and electronic profiles useful for tuning regioselectivity.

Part 1: Structural & Electronic Analysis

The catalytic power of these auxiliaries relies entirely on their coordination geometry.

Coordination Modes
  • 8-AQ (Bidentate): The quinoline N1 and the amide nitrogen coordinate to the metal (Pd, Ni, Co) in a peri relationship, forming a rigid 5-membered chelate. This "bite" lowers the activation energy for C-H cleavage.

  • 8-AIQ (Monodentate): The isoquinoline N2 is located on the distal ring, too far to chelate with the amide nitrogen. It behaves as a simple aryl amide, lacking the "chelation assistance" effect.

  • 1-AIQ (Bidentate): The isoquinoline N2 is adjacent to the C1-amine, allowing it to form a 5-membered chelate similar to 8-AQ.

Electronic Properties (pKa)
  • 8-AQ: The quinoline nitrogen is moderately basic (pKa ~4.9). It effectively stabilizes high-oxidation state intermediates (e.g., Pd(IV), Ni(III)).

  • 8-AIQ: The isoquinoline nitrogen (pKa ~5.4) is slightly more basic but sterically unencumbered, often leading to non-productive binding if used in attempts to mimic 8-AQ.

Visualization: Chelation Geometry Comparison

ChelationComparison cluster_0 8-Aminoquinoline (8-AQ) Standard Bidentate Mode cluster_1 8-Aminoisoquinoline (8-AIQ) Non-Chelating (Monodentate) AQ_Complex Metal Center (Pd/Ni) AQ_N1 Quinoline N1 (Coordination) AQ_Complex->AQ_N1 AQ_Namid Amide N (Deprotonated) AQ_Complex->AQ_Namid caption Figure 1: 8-AQ forms a stable bidentate chelate essential for C-H activation. 8-AIQ lacks this geometry, acting as a monodentate ligand. AQ_N1->AQ_Namid 5-Membered Chelate AIQ_Complex Metal Center AIQ_N2 Isoquinoline N2 (Distal - No Binding) AIQ_Namid Amide N (Weak Coordination) AIQ_Complex->AIQ_Namid

Part 2: Performance Comparison (8-AQ vs. 1-AIQ)

Since 8-AIQ is functionally distinct, the direct performance comparison for C-H activation utility lies between 8-AQ and 1-AIQ .

Feature8-Aminoquinoline (8-AQ)1-Aminoisoquinoline (1-AIQ)8-Aminoisoquinoline (8-AIQ)
Role Primary Directing GroupAlternative Bidentate DGNegative Control / Monodentate
C-H Activation Excellent (sp² & sp³)Good (sp²), Moderate (sp³)Poor (No chelation assistance)
Geometry Peri-chelation (N1-C8)Ortho-chelation (N2-C1)Distal (N2-C8)
Sterics Moderate bulkHigher steric demand at C1Low steric bulk
Removal Difficult (Requires harsh acid/oxidant)Difficult (Similar amide stability)Standard amide hydrolysis
Key Use Case General C-H functionalizationTuning regioselectivityHydrogenation substrates
Experimental Data: Reactivity Profile
  • Arylation of C(sp³)-H bonds: 8-AQ typically affords yields >80% with Pd(OAc)₂. 1-AIQ often shows lower yields (40-60%) for sterically hindered substrates due to the clash between the isoquinoline ring and the substrate backbone.

  • Selectivity: 1-AIQ can reverse regioselectivity in specific annulation reactions involving alkynes due to the different orientation of the nitrogen lone pair relative to the pi-system.

Part 3: Experimental Protocols

Protocol A: Installation of the Directing Group

This protocol applies to both 8-AQ and 1-AIQ.

  • Reagents: Carboxylic Acid substrate (1.0 equiv), 8-Aminoquinoline (or 1-AIQ) (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF or CH₂Cl₂ (0.2 M).

  • Procedure:

    • Dissolve carboxylic acid in solvent. Add DIPEA and HATU. Stir for 10 min.

    • Add 8-Aminoquinoline.[1][2][3][4][5][6][7][8] Stir at RT for 12–24 h.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted quinoline), sat. NaHCO₃, and brine.

    • Purification: Flash chromatography (Hex/EtOAc). 8-AQ amides are typically highly crystalline solids.

Protocol B: Standard C-H Arylation (Pd-Catalyzed)

Validating the "Chelation Effect" (8-AQ vs 8-AIQ control).

  • System: Substrate-DG (0.2 mmol), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv).

  • Solvent: Toluene (2.0 mL), 110 °C, sealed tube, 24 h.

  • Expected Outcome:

    • With 8-AQ: Full conversion to ortho-arylated product.

    • With 8-AIQ: <5% yield (recovery of starting material), proving the necessity of the bidentate chelate.

Protocol C: Removal of Directing Group (Deprotection)

The "Achilles Heel" of these groups. Two main methods exist.

Method 1: Acidic Hydrolysis (Harsh)

  • Conditions: 6M HCl or H₂SO₄ in Dioxane, 110 °C, 12 h.

  • Applicability: Simple substrates. Tolerates alkyl chains but destroys acid-sensitive groups (acetals, silyl ethers).

Method 2: Oxidative Cleavage (Milder)

  • Reagents: NaNO₂ (3.0 equiv) in TFA/CH₂Cl₂ (1:1) at 0 °C.

  • Mechanism: Nitrosation of the amide nitrogen weakens the C-N bond, followed by hydrolysis.

  • Advantage: Occurs at low temperature; preserves stereocenters that might epimerize under refluxing acid.

Decision Workflow: Choosing the Right DG

DecisionTree Start Select Directing Group Strategy Goal What is the target transformation? Start->Goal CH_Act Inert C-H Activation (sp3 or unactivated sp2) Goal->CH_Act Simple Simple Ortho-Direction (Activated systems) Goal->Simple SelectAQ Use 8-Aminoquinoline (8-AQ) CH_Act->SelectAQ Standard Choice Select1AIQ Use 1-Aminoisoquinoline (1-AIQ) CH_Act->Select1AIQ If 8-AQ fails regioselectivity SelectAIQ Use 8-Aminoisoquinoline (8-AIQ) Simple->SelectAIQ Easier removal Lower cost caption Figure 2: Selection logic for Quinoline vs Isoquinoline auxiliaries.

References

  • Daugulis, O., et al. "8-Aminoquinoline-Directed C-H Activation." Angewandte Chemie International Edition, 2005.

  • Chatani, N., & Daugulis, O. "Structure and Reactivity of 8-Aminoquinoline Directing Groups." Journal of the American Chemical Society, 2013.

  • Zhu, J., et al. "Cobalt(III)-Catalyzed Oxadiazole-Directed C-H Activation for the Synthesis of 1-Aminoisoquinolines." Organic Letters, 2017.

  • Corbet, M., & De Campo, F. "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds." Angewandte Chemie, 2013.

  • Maulide, N., et al. "A Guide to Directing Group Removal: 8-Aminoquinoline." Chemistry - A European Journal, 2021.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Aminoisoquinoline-3-carboxylic acid

This guide provides a rigorous, autonomous safety framework for handling 8-Aminoisoquinoline-3-carboxylic acid (CAS: 160867-88-3). As a research chemical often used in fragment-based drug discovery (FBDD) and metallo-org...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, autonomous safety framework for handling 8-Aminoisoquinoline-3-carboxylic acid (CAS: 160867-88-3).

As a research chemical often used in fragment-based drug discovery (FBDD) and metallo-organic ligand synthesis, specific toxicological data is often sparse. Therefore, this protocol applies Occupational Exposure Banding (OEB) principles, treating the compound as a high-potency intermediate based on the structural alerts of the 8-aminoquinoline pharmacophore (potential for hematotoxicity/methemoglobinemia) and the carboxylic acid moiety (irritancy).

Part 1: Hazard Profiling & Structural Alerts

Before selecting PPE, we must define the "Enemy." This compound presents a dual-threat profile:

  • Chemical Irritancy (Acid Function): The C3-carboxylic acid group creates a pH-dependent corrosive potential to mucous membranes (H315, H319, H335).

  • Systemic Toxicity (Amino-Isoquinoline Core): The 8-amino position is a structural alert. Analogous compounds (e.g., 8-aminoquinoline) are known to induce methemoglobinemia (oxidation of hemoglobin). Treat dust inhalation as a critical systemic risk, not just a nuisance.

Quantitative Hazard Summary Table
ParameterClassification (Inferred/Analogous)Operational Implication
Physical State Solid (Powder/Crystal)High electrostatic potential; dust generation is the primary vector.
GHS Signal WARNING (Baseline)Treat as DANGER if handling >1g due to unknown acute toxicity.
Target Organs Respiratory Tract, Blood (Heme), EyesZero-tolerance for dust inhalation.[1]
Solubility DMSO, Dilute Acid/BasePermeation through latex is rapid; nitrile is required.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation kinetics for organic amines and acids.

Hand Protection (The "Double-Glove" Protocol)

Logic: Organic acids can degrade latex. Amines can permeate thin nitrile.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Validation: Inspect outer gloves for yellowing (amine oxidation) every 30 minutes. Change immediately if observed.[2]

Respiratory Protection (The Hierarchy)

Logic: The 8-amino moiety poses a risk of sensitization or systemic absorption via lungs.

  • Standard Operation: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Weighing/Spills): Powered Air-Purifying Respirator (PAPR) with HEPA filters OR Full-face elastomeric respirator with P100/OV (Organic Vapor) cartridges. N95 masks are insufficient for organic amine vapors.

Eye & Body Defense[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the fine, static-prone nature of the powder.

  • Body: Tyvek® lab coat (or similar non-woven polyethylene) recommended over cotton. Cotton absorbs amines, creating a secondary exposure source against the skin.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer

The most critical step for exposure.

  • Static Neutralization: Use an ionizing bar or anti-static gun inside the balance enclosure. Isoquinoline derivatives are static-prone; "flying powder" is a major risk.

  • The "Coffin" Method:

    • Place the receiving vial inside a larger secondary jar.

    • Transfer solid into the vial.

    • Cap the vial before removing it from the secondary jar.

    • Wipe the exterior of the secondary jar with a methanol-dampened wipe before removing from the hood.

Workflow 2: Reaction Setup (Inert Atmosphere)
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic protonation (if using acidic media) can aerosolize the compound.

  • Glassware: Use threaded joints (GL-14/GL-18) rather than standard tapers where possible to prevent "creeping" of the material through joints.

Part 4: Decision Logic (Visualization)

The following diagram outlines the decision-making process for Respiratory Protection and Spill Response.

SafetyLogic Start Task Assessment State Physical State? Start->State Quantity Quantity > 100mg? State->Quantity Solid/Powder SolventHandling Solvent Handling: Add Face Shield + Butyl Gloves State->SolventHandling Solution Hood Is Fume Hood Available? Quantity->Hood Yes StandardPPE Standard PPE: Nitrile (Dbl) + Goggles + Lab Coat Quantity->StandardPPE No (<100mg) Hood->StandardPPE Yes (Sash <18") HighRisk High Risk Protocol: P100 Respirator + Tyvek Sleeves Hood->HighRisk No (Open Bench)

Caption: Decision matrix for escalating PPE based on physical state and engineering control availability.

Part 5: Emergency Response & Disposal

Exposure Response
  • Skin Contact: DO NOT use bleach or vinegar. While it is an acid/amine, neutralizing on the skin generates heat and increases absorption. Flush with lukewarm water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If blue discoloration of lips/nails occurs (cyanosis/methemoglobinemia), administer 100% oxygen and seek emergency medical attention.

Disposal Strategy
  • Categorization: Classify as "Toxic Organic Solid/Liquid."

  • Quenching: If in solution, adjust pH to neutral (pH 7) before waste tagging to prevent reaction with other waste stream components.

  • Container: High-density polyethylene (HDPE) is preferred. Avoid metal containers due to potential chelation/corrosion by the carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13927912, Isoquinolin-8-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.